Carbamic acid, N-((1S)-1-((((1S,2R)-3-((2S)-4-(1,3-benzodioxol-5-ylmethyl)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-2-methylpropyl)-, (2-(1-methylethyl)-4-thiazolyl)methyl ester
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Overview
Description
Carbamic acid, N-((1S)-1-((((1S,2R)-3-((2S)-4-(1,3-benzodioxol-5-ylmethyl)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-2-methylpropyl)-, (2-(1-methylethyl)-4-thiazolyl)methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may vary depending on the specific synthetic route chosen. Common methods include:
Step 1: Formation of the piperazine ring through a cyclization reaction.
Step 2: Introduction of the benzodioxole group via a substitution reaction.
Step 3: Coupling of the thiazolyl group using a condensation reaction.
Step 4: Final esterification to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds with similar structural features and functional groups.
Piperazine derivatives: Compounds containing the piperazine ring.
Thiazole derivatives: Compounds with the thiazole ring structure.
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
221447-99-0 |
---|---|
Molecular Formula |
C40H56N6O7S |
Molecular Weight |
765.0 g/mol |
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methyl N-[(2S)-1-[[(2S,3R)-4-[(2S)-4-(1,3-benzodioxol-5-ylmethyl)-2-(tert-butylcarbamoyl)piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H56N6O7S/c1-25(2)35(43-39(50)51-22-29-23-54-38(41-29)26(3)4)37(49)42-30(17-27-11-9-8-10-12-27)32(47)21-46-16-15-45(20-31(46)36(48)44-40(5,6)7)19-28-13-14-33-34(18-28)53-24-52-33/h8-14,18,23,25-26,30-32,35,47H,15-17,19-22,24H2,1-7H3,(H,42,49)(H,43,50)(H,44,48)/t30-,31-,32+,35-/m0/s1 |
InChI Key |
LZAICYPRHBGZTR-XREYCITQSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3CCN(C[C@H]3C(=O)NC(C)(C)C)CC4=CC5=C(C=C4)OCO5)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)COC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CN3CCN(CC3C(=O)NC(C)(C)C)CC4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
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